

# Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name:	1-(2-fluoro-6-methoxyphenyl)ethanone
Cat. No.:	B155530

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-fluoro-6-methoxyphenyl)ethanone**, a molecule of interest in synthetic and medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization of this and similar aromatic ketones.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-(2-fluoro-6-methoxyphenyl)ethanone** (CAS No: 120484-50-6; Molecular Formula: C<sub>9</sub>H<sub>9</sub>FO<sub>2</sub>; Molecular Weight: 168.17 g/mol ).

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.73	dd	15.1, 8.4	Aromatic H
6.73	m	-	Aromatic H
3.85	s	-	-OCH <sub>3</sub>
2.53	s	-	-COCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,  
Frequency: 400 MHz

Note on <sup>1</sup>H NMR Data: The reported data from a commercial supplier shows some inconsistencies, particularly in the reporting of multiple identical chemical shifts for the methoxy group and a complex coupling pattern for one of the aromatic protons. Further verification from an independent source is recommended for precise structural elucidation.

Table 2: <sup>13</sup>C NMR, IR, and Mass Spectrometry Data

At the time of this publication, publicly available, peer-reviewed <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **1-(2-fluoro-6-methoxyphenyl)ethanone** could not be definitively located. Researchers are encouraged to acquire this data experimentally for comprehensive characterization. The subsequent sections provide detailed protocols for obtaining this essential spectroscopic information.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the full characterization of **1-(2-fluoro-6-methoxyphenyl)ethanone**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton structure and connectivity of the molecule.

Materials:

- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample (5-10 mg)

- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

**Procedure:**

- Sample Preparation:
  - Accurately weigh 5-10 mg of **1-(2-fluoro-6-methoxyphenyl)ethanone** into a clean, dry vial.
  - Add approximately 0.7 mL of the deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Cap the vial and gently vortex until the sample is fully dissolved.
  - Using a pipette, transfer the solution into a clean, dry NMR tube.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.

- Calibrate the chemical shift axis using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to deduce the proton connectivity.

## **$^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

**Objective:** To determine the number and chemical environment of the carbon atoms in the molecule.

**Materials:**

- Same as for  $^1\text{H}$  NMR spectroscopy.

**Procedure:**

- **Sample Preparation:** Prepare the sample as described for  $^1\text{H}$  NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- **Instrument Setup and Data Acquisition:**
  - Use a standard pulse program for a proton-decoupled  $^{13}\text{C}$  NMR experiment.
  - Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).
  - Set an appropriate relaxation delay (e.g., 2 seconds) to ensure full relaxation of the carbon nuclei.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:**
  - Apply Fourier transformation to the FID.
  - Phase the resulting spectrum.
  - Calibrate the chemical shift axis using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample (liquid or solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

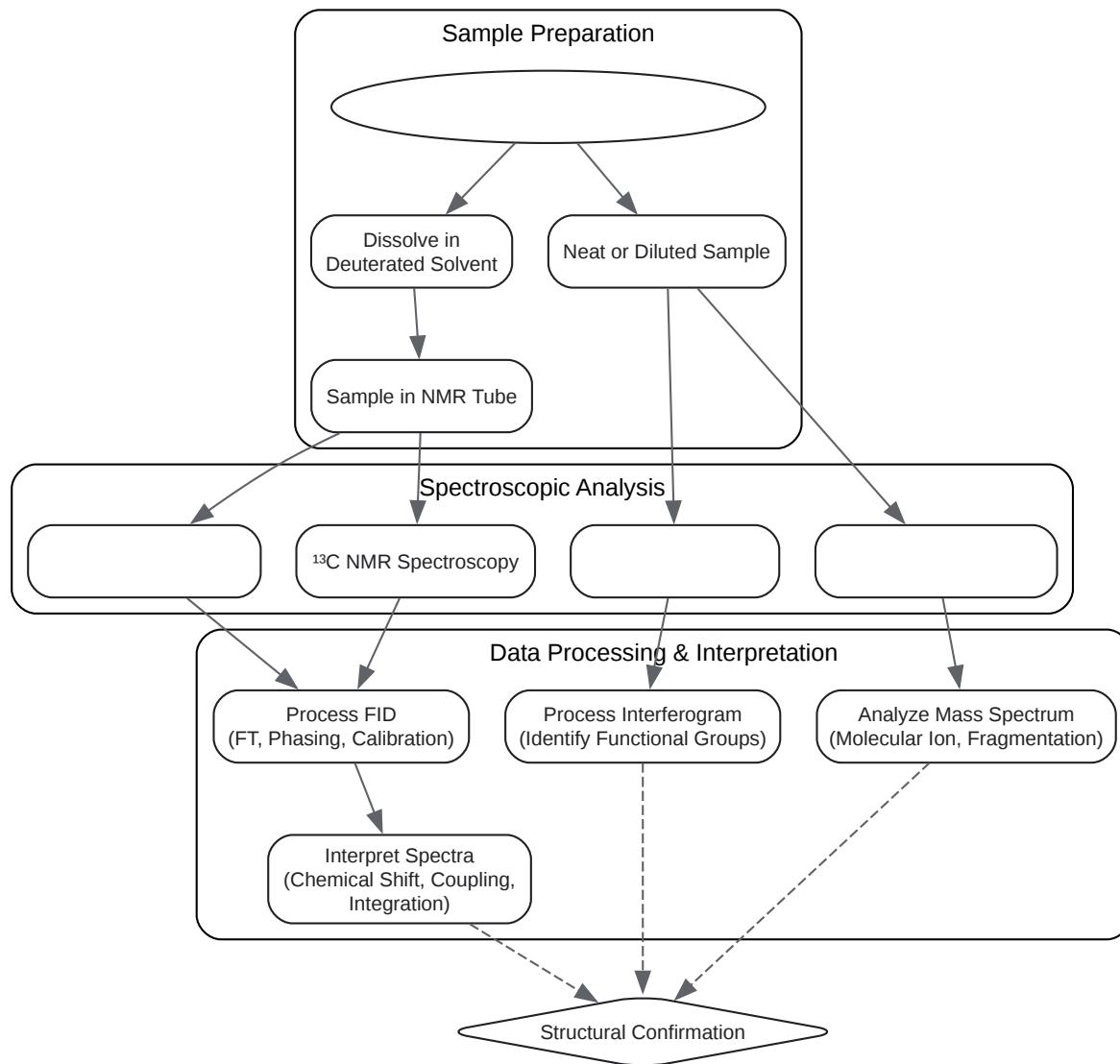
- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample.
- Mass spectrometer with an Electron Ionization (EI) source.
- Volatile solvent for sample introduction (if necessary).

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **1-(2-fluoro-6-methoxyphenyl)ethanone**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b155530#spectroscopic-data-for-1-2-fluoro-6-methoxyphenyl-ethanone>]

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